molecular formula C13H14N2O3S2 B15096415 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone

Cat. No.: B15096415
M. Wt: 310.4 g/mol
InChI Key: UDUGELMMXHVKFQ-UHFFFAOYSA-N
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Description

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .

Preparation Methods

The synthesis of 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under specific conditions. The reaction conditions often include the use of ethanol as a solvent and triethylamine as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or block receptors involved in inflammatory pathways .

Comparison with Similar Compounds

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone is a complex organic compound characterized by its unique thieno[3,4-d][1,3]thiazole core. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O6S2C_{16}H_{20}N_{2}O_{6}S_{2}, with a molecular weight of 400.5 g/mol. The IUPAC name is N-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-methoxyacetamide]. The compound exhibits a bicyclic structure that incorporates both sulfur and nitrogen atoms, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole core facilitates binding with enzymes and receptors, modulating their activities. This modulation can lead to significant effects on cellular pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research has shown that derivatives of thieno[3,4-d][1,3]thiazole exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study indicated that compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Case Study : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines. The mechanism involved apoptosis induction through caspase activation .
Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10Apoptosis via caspase activation
HeLa (cervical cancer)15Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored:

  • Research Findings : A comparative study indicated that at low doses (1/10 DL50), the compound exhibited an anti-inflammatory effect comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), showing a reduction in edema formation .

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

1-[3-(2-imino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-3-yl)phenyl]ethanone

InChI

InChI=1S/C13H14N2O3S2/c1-8(16)9-3-2-4-10(5-9)15-11-6-20(17,18)7-12(11)19-13(15)14/h2-5,11-12,14H,6-7H2,1H3

InChI Key

UDUGELMMXHVKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

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